

Use of **trans-2-Aminocyclohexanol hydrochloride** in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **trans-2-Aminocyclohexanol hydrochloride**

Cat. No.: **B087169**

[Get Quote](#)

An In-Depth Guide to the Synthetic Utility of **trans-2-Aminocyclohexanol Hydrochloride**

Authored by: A Senior Application Scientist

This document provides a detailed exploration of **trans-2-aminocyclohexanol hydrochloride**, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural descriptions to offer insights into the causality of experimental choices, mechanistic underpinnings, and the practical application of this versatile reagent.

Introduction: The Strategic Value of a Chiral Scaffold

trans-2-Aminocyclohexanol hydrochloride is a chiral bifunctional organic compound featuring a vicinal amino group and a hydroxyl group on a cyclohexane ring.^[1] Its hydrochloride salt form enhances stability and water solubility, simplifying its handling and application in various reaction media.^[1] The true value of this molecule lies in its rigid trans stereochemistry and the presence of two distinct, reactive functional groups. This unique arrangement makes it an invaluable precursor for the synthesis of complex chiral molecules, particularly as a source of chirality for ligands in asymmetric catalysis and as a structural motif in pharmaceutically active compounds.^{[2][3][4][5]} It is estimated that 40-45% of small-molecule

pharmaceuticals contain a chiral amine fragment, highlighting the critical importance of scaffolds like trans-2-aminocyclohexanol.[4]

Key Properties and Characteristics

A summary of the essential physical and chemical properties of **trans-2-aminocyclohexanol hydrochloride** is provided below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO·HCl	[6][7]
Molecular Weight	151.63 - 151.64 g/mol	[7]
Appearance	White to light grey/pale cream crystalline powder	[2][6]
Melting Point	172-175 °C (lit.)	
Solubility	Soluble in 1N acetic acid in methanol (25 mg/mL)	
Stereochemistry	trans-(1R,2R) or (1S,2S) enantiomers	[1]

Safety, Handling, and Storage

Scientific integrity begins with safety. **trans-2-Aminocyclohexanol hydrochloride** is an irritant and requires careful handling to ensure personnel safety and experimental reproducibility.

- Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6][8]
- Handling Protocols:
 - Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]

- Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[6][7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] The hydrochloride salt is stable under normal conditions.[6]

Core Applications in Asymmetric Synthesis

The utility of **trans-2-aminocyclohexanol hydrochloride** stems from its role as a versatile chiral synthon. Its primary applications fall into two major categories: the synthesis of chiral ligands for metal-catalyzed reactions and its direct incorporation as a chiral building block.

Precursor to High-Performance Chiral Ligands

The amino and hydroxyl groups serve as ideal anchor points for constructing more elaborate ligand structures. A prominent example is the synthesis of salen-type ligands. The condensation of a chiral diamine, often derived from a precursor like *trans*-2-aminocyclohexanol, with salicylaldehyde derivatives yields these powerful tetradentate ligands. When complexed with transition metals such as Cobalt, Copper, or Nickel, they form highly effective catalysts for a wide array of asymmetric transformations.[10]

The workflow for this process is conceptually straightforward, making it a robust strategy in catalyst development.

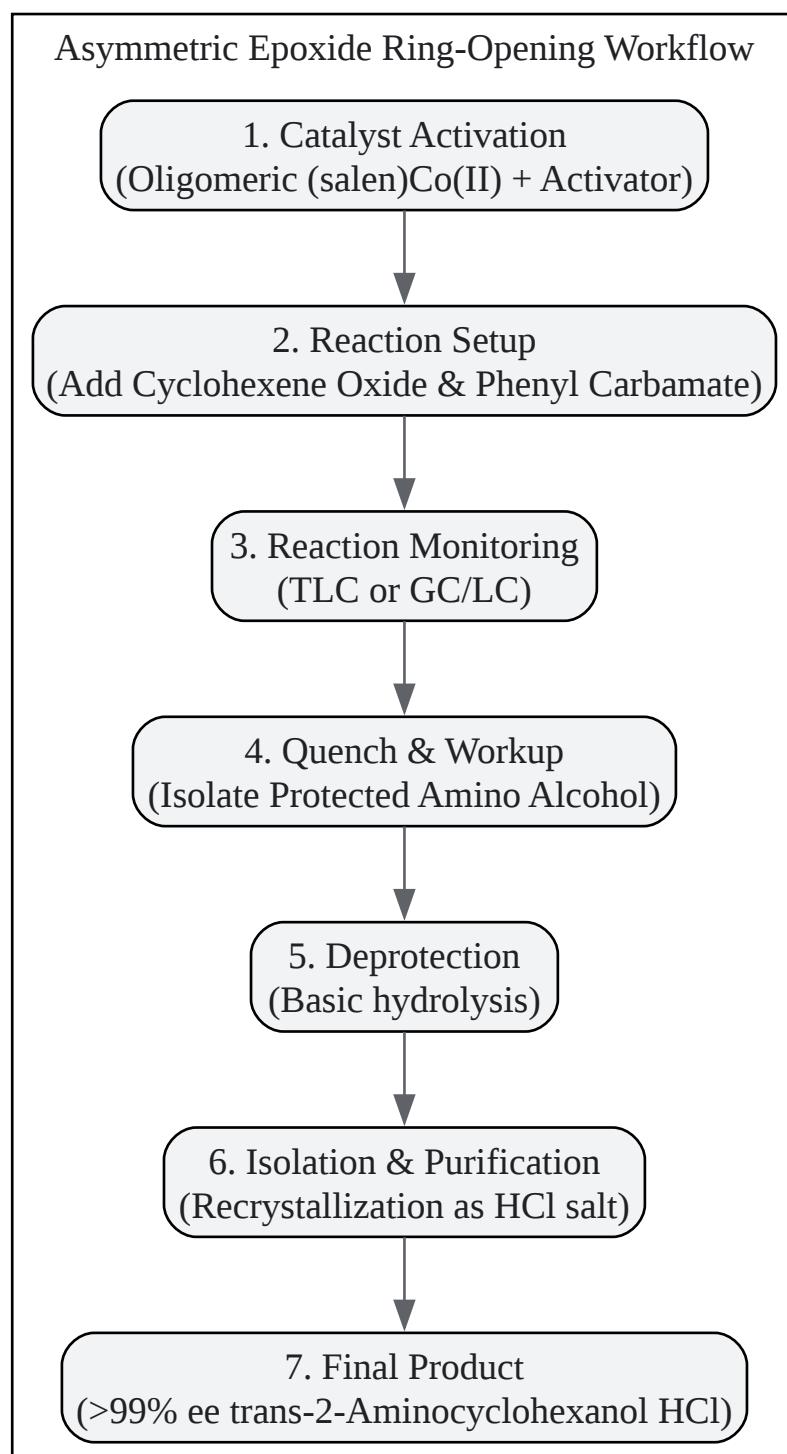
[Click to download full resolution via product page](#)

Workflow for creating a chiral salen-metal catalyst.

A Foundational Chiral Building Block

Enantioenriched trans-1,2-amino alcohols are fundamental building blocks for synthesizing complex molecules, including pharmaceuticals and natural products.[3] Their rigid conformational structure allows for predictable stereochemical control in subsequent reactions.

The compound is used directly in the synthesis of bioactive molecules targeting the central nervous system and in the development of novel functional materials.[\[2\]](#)


Application Protocols and Methodologies

The following protocols are presented to illustrate the practical application of **trans-2-aminocyclohexanol hydrochloride**, grounded in authoritative literature.

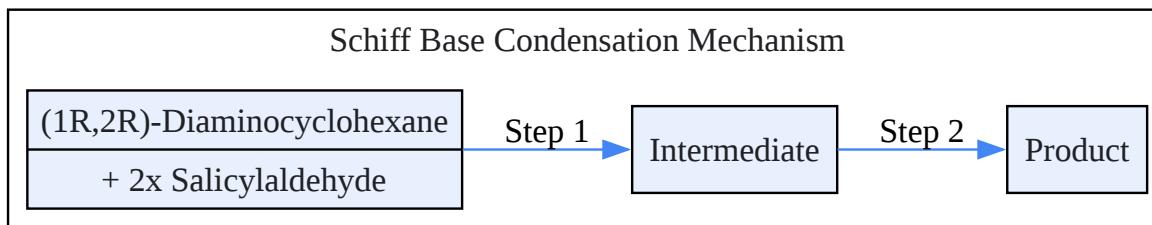
Protocol 1: Preparative-Scale Synthesis of Enantioenriched **trans-2-Aminocyclohexanol HCl**

This protocol is adapted from a highly efficient method for the enantioselective synthesis of protected *trans*-1,2-amino alcohols via the ring-opening of meso-epoxides, a transformation promoted by a (salen)Co catalyst.[\[3\]](#) This method is advantageous due to its operational simplicity, low catalyst loadings, and use of commercially available starting materials.[\[3\]](#)

Reaction Principle: An oligomeric (salen)Co(III) complex catalyzes the asymmetric addition of a carbamate nucleophile to cyclohexene oxide. The bimetallic nature of the catalyst is believed to facilitate cooperativity between metal centers, enhancing reactivity.[\[3\]](#) The resulting carbamate-protected amino alcohol is then deprotected and isolated as the hydrochloride salt.

[Click to download full resolution via product page](#)

Experimental workflow for enantioenriched synthesis.


Step-by-Step Methodology:

- Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N_2 or Ar), the oligomeric (salen)Co(II) complex (0.5 mol%) is dissolved in a suitable solvent like toluene. An activator, such as a Brønsted acid, is added to generate the active Co(III) species.
- Reaction: The flask is cooled to the desired temperature (e.g., 0 °C to RT). Cyclohexene oxide (1.0 eq) is added, followed by the slow addition of the nucleophile, phenyl carbamate (1.1 eq).
- Monitoring: The reaction is stirred vigorously and monitored by an appropriate chromatographic technique (e.g., TLC or GC) until the starting epoxide is consumed (typically 24-48 hours).
- Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous base (e.g., 1M NaOH) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- Deprotection: The crude protected amino alcohol is subjected to basic hydrolysis (e.g., refluxing with aqueous NaOH or KOH) to cleave the carbamate group.
- Isolation: After deprotection, the aqueous layer is extracted with an organic solvent. The pH of the aqueous layer is then adjusted with concentrated HCl. The resulting precipitate, **trans-2-aminocyclohexanol hydrochloride**, is collected by filtration, washed with a cold solvent, and dried under vacuum.
- Purification: If necessary, the product can be further purified by recrystallization to yield the hydrochloride salt in high yield and >99% enantiomeric excess (ee).^[3]

Protocol 2: Synthesis of a Chiral Salen-Type Ligand

This protocol provides a representative procedure for the synthesis of a chiral Schiff base ligand, a direct application of trans-2-aminocyclohexanol's bifunctionality after its conversion to the corresponding diamine. The subsequent metal complexation creates the active catalyst.^[10]

Reaction Principle: The condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative forms the tetradentate Schiff base (salen) ligand. This reaction is typically a straightforward imine formation.

[Click to download full resolution via product page](#)

Mechanism for chiral salen ligand formation.

Step-by-Step Methodology:

- Precursor Synthesis: First, **(1R,2R)-trans-2-aminocyclohexanol hydrochloride** must be converted to the corresponding (1R,2R)-diaminocyclohexane. This is a standard multi-step synthetic transformation not detailed here but is a prerequisite.
- Ligand Formation: In a round-bottom flask, dissolve (1R,2R)-diaminocyclohexane (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.
- Aldehyde Addition: Add the desired salicylaldehyde derivative (2.0-2.1 eq) to the solution. The reaction is often exothermic.
- Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for 2-4 hours. The formation of the bright yellow salen ligand is typically visually apparent.
- Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid ligand by vacuum filtration, wash with cold ethanol, and dry.
- Metal Complexation: To form the catalyst, suspend the purified salen ligand (1.0 eq) in ethanol. Add a solution of the metal salt, such as copper(II) acetate or nickel(II) acetate (1.0 eq), in a minimal amount of water or ethanol.
- Catalyst Formation: Reflux the mixture for 1-2 hours. The color will change as the complex forms. Cool the mixture, collect the solid metal complex by filtration, wash with water and ethanol, and dry under vacuum.

The resulting salen complexes are powerful catalysts for reactions like the asymmetric alkylation of amino acids, often achieving high yields and excellent enantiomeric excess.[10]

Substrate	Catalyst	Chemical Yield (%)	Enantiomeric Excess (ee %)
N-benzylidene-alanine ester	Cu(II)-Salen Complex	High	up to 98%
N-(2-chlorobenzylidene)ala nine ester	Cu(II)-Salen Complex	High	up to 98%
Data derived from studies on asymmetric C α -alkylation reactions.[10]			

Conclusion

trans-2-Aminocyclohexanol hydrochloride is more than a simple chemical reagent; it is a strategic tool for the introduction of chirality into molecular frameworks. Its well-defined stereochemistry and versatile functional groups make it a cornerstone in the synthesis of high-value chiral ligands, catalysts, and pharmaceutical intermediates. The protocols and principles outlined in this guide demonstrate its robust and reliable nature, empowering researchers to construct complex molecular architectures with a high degree of stereocontrol. Its continued application in both academic and industrial settings underscores its enduring importance in the field of organic synthesis.

References

- Chemsoc. (2025). Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6. [Link]
- White, D. E., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. *Organic Letters*. [Link]
- Amerigo Scientific. (1R,2R)-**trans-2-Aminocyclohexanol hydrochloride** (95.0-105.
- MySkinRecipes. *trans-2-Aminocyclohexanol*. [Link]
- Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β -Enaminoketones. *Molecules*. [Link]

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. *The Journal of Organic Chemistry*. [Link]
- Wang, F., et al. (2019). Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts.
- Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α -chiral primary amines. *Chemical Society Reviews*. [Link]
- Wang, Y., et al. (2021).
- Tudor, C., et al. (2022). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
- Gajjela, S. R., et al. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 5456-63-3: trans-2-Aminocyclohexanol hydrochloride [cymitquimica.com]
- 2. Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 [smolecule.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trans-2-Aminocyclohexanol [myskinrecipes.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. trans-2-Aminocyclohexanol hydrochloride, 97+% | Fisher Scientific [fishersci.ca]
- 9. 5456-63-3|trans-2-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]
- 10. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α -Amino Acid C- α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Use of trans-2-Aminocyclohexanol hydrochloride in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087169#use-of-trans-2-aminocyclohexanol-hydrochloride-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com